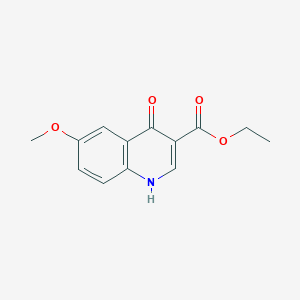![molecular formula C25H43NO B182903 2-[(Octadecylimino)methyl]phenol CAS No. 6947-51-9](/img/structure/B182903.png)
2-[(Octadecylimino)methyl]phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(Octadecylimino)methyl]phenol, also known as OIMP, is a synthetic compound that has gained attention in scientific research due to its potential applications in various fields. OIMP is a phenolic compound that contains a long-chain alkyl group, which makes it highly hydrophobic and lipophilic. This property makes OIMP an ideal candidate for use in drug delivery systems and as a surface-active agent. In
Mécanisme D'action
The mechanism of action of 2-[(Octadecylimino)methyl]phenol is not fully understood. However, it is believed that the long-chain alkyl group of 2-[(Octadecylimino)methyl]phenol interacts with the hydrophobic regions of cell membranes, leading to membrane disruption and cell death. 2-[(Octadecylimino)methyl]phenol has also been shown to inhibit the activity of enzymes such as acetylcholinesterase and butyrylcholinesterase.
Effets Biochimiques Et Physiologiques
2-[(Octadecylimino)methyl]phenol has been shown to have various biochemical and physiological effects. 2-[(Octadecylimino)methyl]phenol has been shown to have anti-inflammatory and antioxidant properties, which make it a potential candidate for the treatment of various diseases such as Alzheimer's disease, Parkinson's disease, and cancer. 2-[(Octadecylimino)methyl]phenol has also been shown to have antimicrobial properties, which make it a potential candidate for use in the food industry and as a disinfectant.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of 2-[(Octadecylimino)methyl]phenol is its high hydrophobicity and lipophilicity, which make it an ideal candidate for use in drug delivery systems and as a surfactant. 2-[(Octadecylimino)methyl]phenol is also relatively easy to synthesize, and its purity and yield can be improved by using different solvents and reaction conditions. However, one of the limitations of 2-[(Octadecylimino)methyl]phenol is its toxicity, which limits its use in biological systems. 2-[(Octadecylimino)methyl]phenol has also been shown to have limited water solubility, which can limit its use in aqueous systems.
Orientations Futures
There are several future directions for the research on 2-[(Octadecylimino)methyl]phenol. One direction is to study the mechanism of action of 2-[(Octadecylimino)methyl]phenol in more detail, which could lead to the development of new drugs and therapies. Another direction is to explore the use of 2-[(Octadecylimino)methyl]phenol in the food industry as a natural preservative and disinfectant. Furthermore, the use of 2-[(Octadecylimino)methyl]phenol in the synthesis of mesoporous materials and as a ligand in coordination chemistry could lead to the development of new materials and technologies. Overall, the research on 2-[(Octadecylimino)methyl]phenol has the potential to lead to significant advancements in various fields.
Méthodes De Synthèse
The synthesis of 2-[(Octadecylimino)methyl]phenol involves the reaction of 2-hydroxybenzaldehyde with octadecylamine in the presence of a catalyst. The reaction occurs through a condensation reaction, which leads to the formation of 2-[(Octadecylimino)methyl]phenol. The purity and yield of 2-[(Octadecylimino)methyl]phenol can be improved by using different solvents and reaction conditions.
Applications De Recherche Scientifique
2-[(Octadecylimino)methyl]phenol has been extensively studied in various fields, including drug delivery, surface chemistry, and material science. 2-[(Octadecylimino)methyl]phenol has been used as a surfactant to stabilize emulsions and to enhance the solubility of poorly soluble drugs. 2-[(Octadecylimino)methyl]phenol has also been used as a coating agent for nanoparticles and as a template for the synthesis of mesoporous materials. In addition, 2-[(Octadecylimino)methyl]phenol has been used as a ligand in coordination chemistry and as a chelating agent in metal ion removal.
Propriétés
Numéro CAS |
6947-51-9 |
|---|---|
Nom du produit |
2-[(Octadecylimino)methyl]phenol |
Formule moléculaire |
C25H43NO |
Poids moléculaire |
373.6 g/mol |
Nom IUPAC |
2-(octadecyliminomethyl)phenol |
InChI |
InChI=1S/C25H43NO/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-19-22-26-23-24-20-17-18-21-25(24)27/h17-18,20-21,23,27H,2-16,19,22H2,1H3 |
Clé InChI |
VYMOVBJLIRURRI-WCWDXBQESA-N |
SMILES isomérique |
CCCCCCCCCCCCCCCCCCN/C=C/1\C=CC=CC1=O |
SMILES |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
SMILES canonique |
CCCCCCCCCCCCCCCCCCN=CC1=CC=CC=C1O |
Autres numéros CAS |
6947-51-9 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![Benzo[1,3]dioxol-5-ylmethylene-[1,2,4]triazol-4-yl-amine](/img/structure/B182820.png)
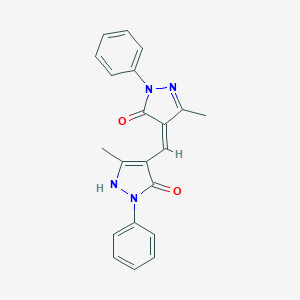
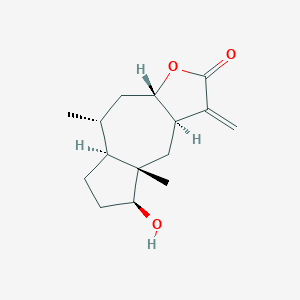
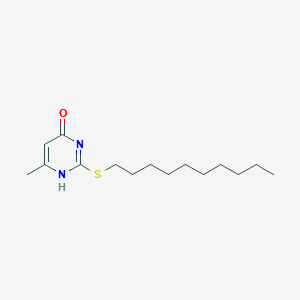
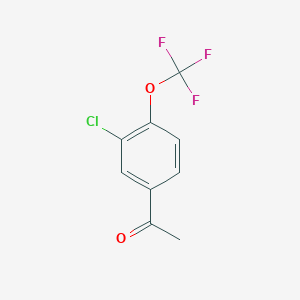
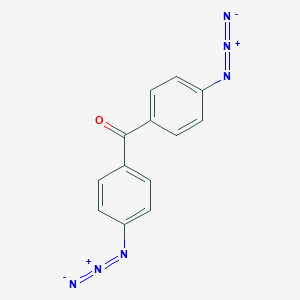
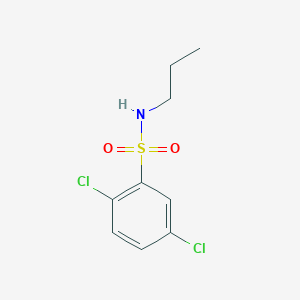
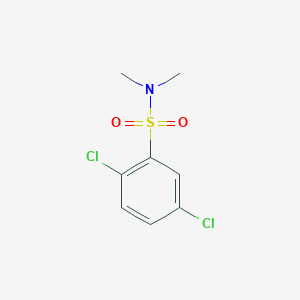
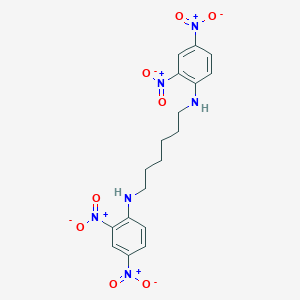
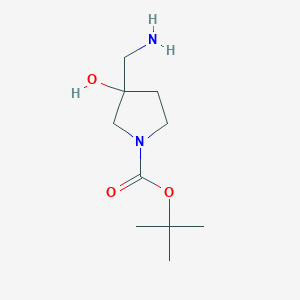
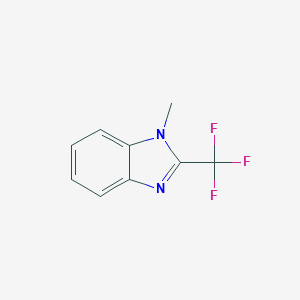

![2-[N-(carboxymethyl)-4-methylanilino]acetic acid](/img/structure/B182839.png)
